molecular formula C19H19N3OS B2548132 1-(2-(2-Methylthiazol-4-yl)phenyl)-3-phenethylurea CAS No. 1795457-77-0

1-(2-(2-Methylthiazol-4-yl)phenyl)-3-phenethylurea

Cat. No.: B2548132
CAS No.: 1795457-77-0
M. Wt: 337.44
InChI Key: GHDKIPOTTXWTFN-UHFFFAOYSA-N
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Description

1-(2-(2-Methylthiazol-4-yl)phenyl)-3-phenethylurea is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Scientific Research Applications

1-(2-(2-Methylthiazol-4-yl)phenyl)-3-phenethylurea has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.

    Biology: Used in studies related to enzyme inhibition and receptor binding.

    Materials Science: Explored for its potential use in the development of new materials with unique electronic and optical properties.

    Industry: Utilized in the synthesis of other complex organic compounds and as a precursor in various chemical reactions.

Future Directions

Thiazole compounds have been the focus of many research studies due to their wide range of biological activities . Future research could focus on the synthesis and characterization of new thiazole derivatives, as well as the exploration of their potential biological activities and mechanisms of action .

Biochemical Analysis

Biochemical Properties

It is known that thiazole derivatives, which include this compound, have been associated with a wide range of biological activities

Cellular Effects

Thiazole derivatives have been reported to have significant effects on various types of cells and cellular processes They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Thiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Studies on thiazole derivatives have shown that these compounds can have long-term effects on cellular function in in vitro or in vivo studies

Dosage Effects in Animal Models

Thiazole derivatives have been studied in animal models, and their effects can vary with different dosages . Specific information on the dosage effects of 1-(2-(2-Methylthiazol-4-yl)phenyl)-3-phenethylurea, including any threshold effects or toxic or adverse effects at high doses, is not currently available.

Metabolic Pathways

Thiazole derivatives are known to be involved in various metabolic pathways and can interact with various enzymes or cofactors

Transport and Distribution

Thiazole derivatives can interact with various transporters or binding proteins and can have effects on their localization or accumulation . Specific information on the transport and distribution of this compound is currently lacking.

Subcellular Localization

Thiazole derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-Methylthiazol-4-yl)phenyl)-3-phenethylurea typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized using the Hantzsch thiazole synthesis method, which involves the reaction of α-haloketones with thiourea under acidic conditions.

    Substitution Reaction: The 2-methylthiazole derivative is then subjected to a substitution reaction with a phenyl group to form 2-(2-Methylthiazol-4-yl)phenyl derivative.

    Urea Formation: The final step involves the reaction of the 2-(2-Methylthiazol-4-yl)phenyl derivative with phenethyl isocyanate to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-Methylthiazol-4-yl)phenyl)-3-phenethylurea can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride.

    Substitution: The phenyl and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different functional groups attached to the phenyl or thiazole rings.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methylthiazol-4-yl)phenylurea
  • 1-(2-Phenylthiazol-4-yl)-3-phenethylurea
  • 2-(4-Chlorophenyl)thiazol-4-yl derivatives

Uniqueness

1-(2-(2-Methylthiazol-4-yl)phenyl)-3-phenethylurea is unique due to its specific substitution pattern on the thiazole and phenyl rings, which imparts distinct biological activities and chemical reactivity. Its combination of the thiazole ring with the phenethylurea moiety makes it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

1-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-14-21-18(13-24-14)16-9-5-6-10-17(16)22-19(23)20-12-11-15-7-3-2-4-8-15/h2-10,13H,11-12H2,1H3,(H2,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDKIPOTTXWTFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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